![molecular formula C13H16N2OS2 B7646127 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)
2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide is an intriguing organic compound characterized by a benzothiazole ring structure and a distinctive sulfanyl group. Compounds like this often find applications in various scientific and industrial domains due to their unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide typically involves multi-step reactions starting from commercially available precursors. A common route includes the condensation of 6-amino-2-mercaptobenzothiazole with 2,2-dimethylpropanoyl chloride under basic conditions.
Step 1: React 6-amino-2-mercaptobenzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.
Step 2: Purify the product by recrystallization or column chromatography to achieve the desired compound.
Industrial Production Methods
For industrial-scale production, the process involves optimizing the reaction conditions to maximize yield and minimize cost. This includes:
Catalyst Use: Employing suitable catalysts to increase reaction rates.
Solvent Systems: Using appropriate solvent systems to ensure complete reaction and ease of purification.
化学反応の分析
Types of Reactions
Oxidation: 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: Reduction can convert the compound to corresponding thiol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Use of hydrogen peroxide (H2O2) or other peroxides under controlled conditions.
Reduction: Utilization of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Applying reagents like halogenating agents for electrophilic substitution.
Major Products
The major products depend on the specific reaction pathway. For example, oxidation leads to sulfoxides or sulfones, while reduction produces thiol derivatives.
科学的研究の応用
Chemistry
In chemistry, 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide is often explored for its unique reactivity patterns and used as a precursor for more complex chemical synthesis.
Biology
This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties, attributed to the benzothiazole moiety.
Medicine
In medicinal chemistry, it's investigated for drug design and development, particularly in targeting specific enzymes or receptors.
Industry
Industrial applications include its use in material science for developing novel polymers or as intermediates in the manufacture of dyes and pigments.
作用機序
The compound's mechanism of action involves binding to molecular targets, often enzymes or receptors, disrupting their normal function. The benzothiazole ring interacts with specific sites, while the sulfanyl group enhances its binding affinity.
類似化合物との比較
Similar Compounds
2-mercaptobenzothiazole: Lacks the dimethylpropanamide group.
6-methyl-2-mercaptobenzothiazole: Has a methyl group instead of a dimethylpropanamide.
Uniqueness
2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide's uniqueness lies in the combined presence of the sulfanyl and dimethylpropanamide groups, offering distinct chemical and biological properties compared to its analogs.
Conclusion
The compound this compound showcases a blend of intriguing chemical properties and significant potential across various scientific fields. Its preparation, reactivity, and applications make it a valuable subject for further research and industrial application.
特性
IUPAC Name |
2,2-dimethyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-13(2,3)11(16)14-8-5-6-9-10(7-8)18-12(15-9)17-4/h5-7H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXCXMEIIQCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7646046.png)
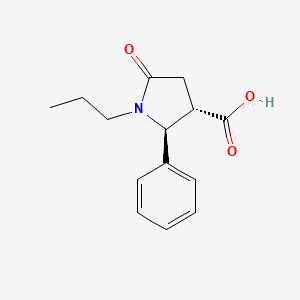
![6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7646050.png)
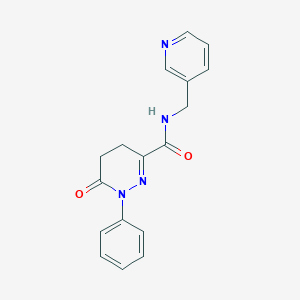
![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)
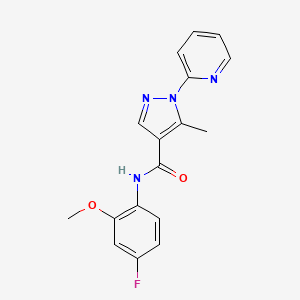
![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)
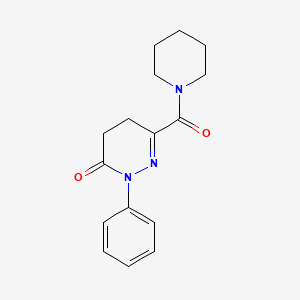
![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)
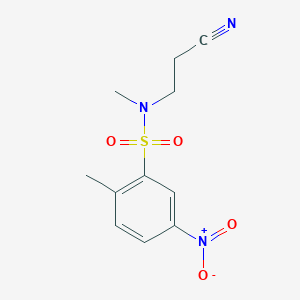
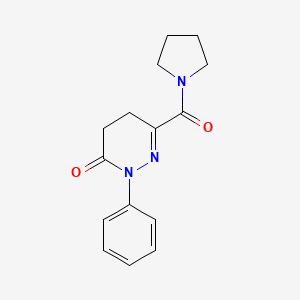
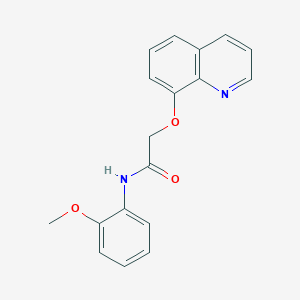
![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)
